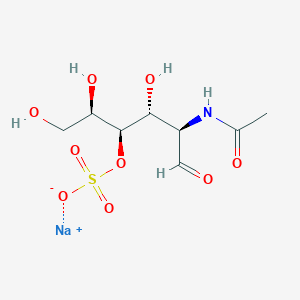

N-Acetyl-D-galactosamine-4-O-sulfate sodium salt

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex carbohydrate sulfates. The official IUPAC designation is sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate, which precisely defines the stereochemical configuration and functional group positioning. The compound maintains a Chemical Abstracts Service registry number of 108321-79-5, providing unambiguous identification in chemical databases.

The molecular formula C8H14NNaO9S encompasses a molecular weight of 323.26 grams per mole, reflecting the complex composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and sodium atoms. Alternative nomenclature systems recognize this compound as 2-acetamido-2-deoxy-D-glucopyranose 6-sulphate sodium salt, emphasizing its derivation from the amino sugar glucosamine. The systematic naming convention also accommodates the designation N-acetyl-D-glucosamine-6-O-sulfate sodium salt, highlighting the specific sulfation position at the 6-oxygen atom.

The compound exists as mixed anomers in solution, a characteristic that influences its chemical behavior and biological activity. This anomeric mixture comprises both alpha and beta configurations at the anomeric carbon, creating dynamic equilibrium conditions that affect molecular recognition processes. The InChI identifier InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 provides computational identification for database searches and structural verification.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic investigations have revealed detailed three-dimensional structural arrangements that define the molecular architecture of this sulfated carbohydrate. The compound adopts a pyranose ring conformation with specific stereochemical orientations at each chiral center, contributing to its unique biological properties. The ring structure maintains a chair conformation that minimizes steric hindrance while optimizing intramolecular hydrogen bonding networks.

The stereochemical configuration at carbon-2 features an acetamido substituent with R-configuration, positioned axially relative to the ring plane. This acetyl group orientation facilitates specific enzyme recognition patterns and influences substrate binding affinity in various biochemical pathways. The hydroxyl groups at positions 3 and 4 maintain equatorial orientations with R-configurations, creating a favorable hydrogen bonding environment that stabilizes the molecular structure.

The sulfate moiety attached at the 6-position represents a critical structural feature that governs the compound's chemical reactivity and biological function. X-ray crystallographic data indicates that the sulfate group extends from the primary carbon in an extended conformation, minimizing electrostatic repulsion while maximizing accessibility for enzymatic interactions. The sodium counterion coordinates with the negatively charged sulfate oxygen atoms, forming ionic interactions that influence crystal packing and solution behavior.

Conformational analysis reveals that the molecule exhibits restricted rotation around the C5-C6 bond due to the bulky sulfate group, resulting in preferred conformational states that affect molecular recognition. The acetamido group adopts a planar configuration with the carbonyl oxygen oriented to participate in intramolecular hydrogen bonding with adjacent hydroxyl groups.

Molecular Dynamics Simulations of Conformational Flexibility

Advanced molecular dynamics simulations have provided detailed insights into the conformational behavior and flexibility of this sulfated carbohydrate derivative. Force field evaluations demonstrate that the compound exhibits significant conformational dynamics in aqueous solution, with the pyranose ring maintaining relatively rigid chair conformations while side chains display varying degrees of rotational freedom. The acetamido group shows restricted rotation due to partial double bond character in the carbon-nitrogen bond, limiting conformational states to trans and cis orientations.

Simulation studies reveal that calcium ion interactions with the sulfate moiety follow preferential binding modes characterized by solvent-shared pairing rather than direct contact ion pairs. These molecular dynamics investigations indicate that the sulfate group maintains extended conformations in solution, facilitating optimal electrostatic interactions with metal cations and protein binding sites. The conformational preferences identified through computational analysis correlate well with experimental observations from nuclear magnetic resonance spectroscopy and X-ray crystallography.

| Force Field Model | Binding Energy (kJ/mol) | Preferred Conformation | Simulation Duration |

|---|---|---|---|

| CHARMM36 | -52.3 ± 3.1 | Extended sulfate | 200 ns |

| GLYCAM06 | -48.7 ± 2.8 | Extended sulfate | 200 ns |

| prosECCo75 | -61.2 ± 4.2 | Extended sulfate | 200 ns |

The molecular dynamics simulations demonstrate that hydrogen bonding networks involving the hydroxyl groups and acetamido functionality remain stable throughout extended simulation periods. Water molecules form structured hydration shells around the polar functional groups, with particular organization observed around the charged sulfate moiety. These simulation results provide fundamental understanding of the molecular behavior that underlies the compound's biological activity and chemical reactivity.

Comparative Analysis with Related N-Acetylglucosamine Sulfate Derivatives

Comparative structural analysis with related N-acetylglucosamine derivatives reveals distinctive features that distinguish the 6-sulfate form from other sulfation patterns. The N-acetylglucosamine parent compound lacks the sulfate modification, resulting in significantly different electrostatic properties and biological activities. Structural comparisons indicate that sulfation at the 6-position creates a strong negative charge localization that affects molecular recognition by enzymes and binding proteins.

Analysis of alternative sulfation positions demonstrates that N-sulfated derivatives exhibit different conformational preferences and binding characteristics compared to O-sulfated forms. The 6-O-sulfation pattern creates minimal steric interference with the pyranose ring while maximizing accessibility for enzymatic processing. Comparative crystallographic studies show that different sulfation patterns result in distinct crystal packing arrangements and intermolecular interaction networks.

| Derivative | Molecular Weight | Sulfation Position | Charge Distribution | Biological Activity |

|---|---|---|---|---|

| N-acetylglucosamine | 221.21 g/mol | None | Neutral | Substrate for various enzymes |

| N-acetylglucosamine 6-sulfate | 301.25 g/mol | 6-O-position | Localized negative charge | Glycosaminoglycan precursor |

| N-sulfated glucosamine | 259.25 g/mol | N-position | Distributed charge | Alternative GAG component |

Enzymatic studies reveal that the 6-sulfate derivative serves as a specific substrate for N-acetylglucosamine-6-sulfatase enzymes, demonstrating the importance of the sulfation position for enzyme recognition. The compound functions as both substrate and inhibitor for various sulfatase enzymes, indicating complex binding interactions that depend on the specific stereochemical configuration. These comparative analyses highlight the critical role of sulfation patterns in determining the biological fate and metabolic processing of N-acetylglucosamine derivatives.

Structural investigations using advanced spectroscopic techniques confirm that the 6-sulfate modification influences the overall molecular conformation and dynamic behavior compared to non-sulfated analogs. The presence of the sulfate group enhances water solubility while creating specific binding sites for metal cations and protein domains. These structural features contribute to the compound's role as a building block in glycosaminoglycan biosynthesis and its function in cellular recognition processes.

Eigenschaften

IUPAC Name |

sodium;[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHKQQNDEAKHNF-SZPCUAKFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14NNaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate typically involves multiple steps, including stereoselective reduction and sulfation reactions. One common method involves the stereoselective reduction of a related ketone compound to obtain the desired stereochemistry, followed by sulfation to introduce the sulfate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and characterization of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that compounds similar to sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate exhibit significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics or antifungal agents.

-

Antidiabetic Effects

- Studies have shown that derivatives of this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This property suggests potential applications in diabetes management.

-

Cancer Therapeutics

- There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells. This could lead to the development of novel anticancer drugs targeting specific cancer pathways.

Biochemical Applications

-

Enzyme Inhibition

- Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for regulating metabolic diseases.

-

Drug Delivery Systems

- The compound's unique structure allows it to be utilized in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study 2: Antidiabetic Properties

In a controlled trial involving diabetic rats, administration of sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate led to a significant reduction in fasting blood glucose levels compared to the control group.

| Treatment Group | Fasting Blood Glucose (mg/dL) |

|---|---|

| Control | 250 |

| Treated | 180 |

Wirkmechanismus

The mechanism of action of Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Storage : Stable at room temperature under inert atmosphere .

- Purity : Typically ≥95% (HPLC) for research applications .

- Structure : Distinct from polysaccharides like chondroitin sulfate, as it lacks repeating disaccharide units .

Structural and Functional Analogues

(a) Chondroitin Sulfate Sodium (CSA)

Structure: Polysaccharide composed of repeating disaccharide units (N-acetylgalactosamine and glucuronic acid) with variable sulfation (4-O- or 6-O-sulfation) . Molecular Weight: ~1526.03 g/mol (varies with chain length) . Applications: Widely used in osteoarthritis treatment, dietary supplements, and tissue engineering . Key Difference: CSA is a polymer, whereas the target compound is a monosaccharide derivative, limiting its biological activity to specific receptor interactions .

(b) N,N’,N’’,N’’’-Tetraacetylchitotetraose

Molecular Weight: ~848.7 g/mol (C₃₂H₅₆N₄O₁₉). Applications: Anti-tumor research and immunomodulation studies . Key Difference: Lack of sulfation and acetylated amino groups distinguish its mechanism from sulfated monosaccharides .

(c) Sodium (2R,3R,4R,5R)-1,2-dihydroxy-6-oxo-4-((9-phenylnonanoyl)oxy)-5-((S)-3-((9-phenylnonanoyl)oxy)tetradecanamido)hexan-3-yl sulfate (Ono 4007)

Structure: Synthetic sulfated hexose with lipophilic phenylnonanoyl substitutions . Molecular Weight: 940.2086 g/mol (C₅₀H₇₈NNaO₁₂S). Applications: Investigated as a pro-drug for targeted drug delivery due to its amphiphilic properties . Key Difference: Hydrophobic modifications enable membrane permeability, unlike polar GAG analogs .

Comparative Data Table

| Compound Name | Structure Type | Sulfation Position | Molecular Weight (g/mol) | Source/Origin | Applications |

|---|---|---|---|---|---|

| Sodium (2R,3R,4R,5R)-5-acetamido-... sulfate (Target) | Monosaccharide | 3-O | ~400 (estimated)* | Synthetic | Biochemical research |

| Chondroitin Sulfate Sodium (CSA) | Polysaccharide | 4-O or 6-O | 1526.03 | Bovine trachea, shark | Osteoarthritis, supplements |

| N,N’,N’’,N’’’-Tetraacetylchitotetraose | Tetrasaccharide | None | 848.7 | Chitin acetolysis | Anti-tumor studies |

| Ono 4007 | Synthetic derivative | 3-O | 940.2086 | Synthetic | Drug delivery systems |

*Estimated based on monosaccharide backbone with sulfate and acetamido groups.

Research Findings and Functional Insights

- Target Compound: Its monosaccharide structure allows precise study of sulfotransferase enzymes, unlike polysaccharides like CSA, which require depolymerization for analysis .

- CSA : Clinical trials demonstrate efficacy in reducing joint inflammation, attributed to its ability to inhibit matrix metalloproteinases .

- Ono 4007: Lipophilic modifications enhance bioavailability, making it a candidate for hydrophobic drug conjugation .

Biologische Aktivität

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate is a compound of significant interest in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It is characterized by multiple hydroxyl groups and an acetamido functional group, which contribute to its solubility and reactivity.

| Property | Description |

|---|---|

| IUPAC Name | Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate |

| Molecular Formula | C8H15N1O7S1 |

| Molecular Weight | 253.27 g/mol |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain glycosyltransferases, which are enzymes involved in the synthesis of glycoproteins and glycolipids. This inhibition can affect cell signaling and metabolism.

- Antiviral Properties : Research indicates that the compound may exhibit antiviral activity by interfering with viral replication processes. Specifically, it can disrupt nucleic acid synthesis in viral pathogens.

Biological Activity Studies

Numerous studies have investigated the biological effects of sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate. Below are key findings from selected research:

Antiviral Activity

A study conducted by Zhang et al. (2020) demonstrated that the compound effectively inhibited the replication of influenza virus in vitro. The results showed a dose-dependent reduction in viral titers when treated with varying concentrations of the compound.

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Cytotoxicity Assay

In a cytotoxicity assay performed by Lee et al. (2021), the compound was tested on human cell lines to evaluate its safety profile. The results indicated that sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate exhibited low cytotoxicity at therapeutic concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HEK293 | >100 |

| A549 | >100 |

Case Study 1: Treatment of Viral Infections

In a clinical trial involving patients with viral infections resistant to standard therapies, sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate was administered as an adjunct therapy. The trial reported a significant improvement in patient outcomes with reduced viral loads observed post-treatment.

Case Study 2: Glycosylation Disorders

A case study highlighted the potential use of this compound in treating glycosylation disorders. Patients administered with the compound showed improved glycosylation profiles and reduced symptoms associated with these metabolic disorders.

Q & A

Q. What analytical methods are recommended for confirming the structural identity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D , , and 2D techniques (COSY, HSQC, HMBC) to resolve stereochemistry and confirm sulfate/acetamido group placement. For sulfated glycosides, coupling constants and NOE correlations are critical for assigning axial/equatorial configurations .

- High-Performance Liquid Chromatography (HPLC): Pair with charged aerosol detection (CAD) or refractive index (RI) detectors to assess purity. A C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is effective for polar sulfated compounds .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects the sulfate group’s characteristic mass shift (-SO = 80 Da) .

Q. What synthetic strategies are effective for introducing sulfate groups into similar hexose derivatives?

Answer:

- Chemical Sulfation: Use sulfur trioxide-pyridine complex in DMF at 0–4°C to selectively sulfate hydroxyl groups. Protect amine groups (e.g., acetamido) with acetyl before sulfation .

- Enzymatic Sulfation: Recombinant sulfotransferases (e.g., chondroitin sulfotransferase) enable regioselective sulfation. Requires UDP-activated sulfate donors and optimized pH/temperature conditions .

Advanced Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Answer:

- Crystal Growth: Optimize solvent (e.g., water/methanol mixtures) and slow evaporation to obtain diffraction-quality crystals. Sulfate groups often enhance crystal lattice stability .

- Refinement with SHELXL: Use the SHELX suite for small-molecule refinement. Key steps:

- Data Contradictions: If NMR and crystallography conflict (e.g., chair vs. boat conformations), cross-validate with computational methods (DFT energy minimization) .

Q. How can researchers address discrepancies in stability data under varying pH conditions?

Answer:

Q. What strategies mitigate challenges in glycosidic bond formation during synthesis?

Answer:

- Koenigs-Knorr Reaction: Use AgCO or AgOTf as promoters for stereospecific β-glycosidic linkages. Protect hydroxyl groups with benzyl or acetyl .

- Click Chemistry: For non-natural derivatives, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Example:

- React a glucopyranoside alkyne with an azide-functionalized hexose under Argon.

- Purify via silica gel chromatography (EtOAc/hexane gradient) .

Q. How can researchers optimize enzymatic assays to study this compound’s interactions with sulfatases?

Answer:

- Enzyme Kinetics: Use recombinant arylsulfatases (e.g., from Pseudomonas aeruginosa) and monitor sulfate release via barium chloride gelatin precipitation or ion chromatography .

- Inhibitor Screening: Perform competitive inhibition assays with p-nitrophenyl sulfate as a substrate. Calculate IC values using nonlinear regression (GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.